2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
Description
2-(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core linked to a 1,2,3-triazole moiety via an azetidine (four-membered saturated ring) spacer. The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with functionalized thienopyrimidine precursors .
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-4-18-11-9(1)10(12-7-13-11)16-5-8(6-16)17-14-2-3-15-17/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUUZTBLTNOKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C3C=CSC3=NC=N2)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with azetidine and triazole derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvent-free reactions and one-pot synthesis methods are often employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole or azetidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The incorporation of thieno[2,3-d]pyrimidine moieties enhances the bioactivity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi effectively .
-
Anticancer Properties
- Compounds containing triazole rings have been investigated for their anticancer properties. The unique structural features of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole suggest potential mechanisms for inducing apoptosis in cancer cells. Case studies have demonstrated that similar compounds can disrupt cellular signaling pathways associated with tumor growth .
Drug Discovery Insights
The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized drug discovery by allowing rapid assembly of diverse compound libraries. This method has been employed to create a range of triazole derivatives for screening against various biological targets.
Table 1: Comparison of Biological Activities of Triazole Derivatives
| Compound Type | Activity Type | Reference |
|---|---|---|
| Prenylated Triazoles | Antiparasitic | PMC9890560 |
| Thieno-Pyrimidine | Antimicrobial | PMC7115492 |
| Triazole Derivatives | Anticancer | PMC7115492 |
Case Studies
- Antiparasitic Activity
- Inhibition of Cancer Cell Proliferation
Mechanism of Action
The mechanism of action of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, enhancing its biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Azetidine vs.
- Triazole Positioning : The direct attachment of triazole to azetidine (vs. fused triazolo-pyrimidine systems in ) reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets.
Pyrimidine-Based Heterocycles with Varied Substituents
Chromeno[2,3-d]pyrimidine Derivatives ()
Compounds like 9a–d incorporate hydrazono-pentol/hexol chains linked to chromeno[2,3-d]pyrimidine cores. Unlike the target compound:
- Structural Complexity: The chromeno-pyrimidine system fused with a benzene ring increases molecular weight and lipophilicity, likely reducing bioavailability compared to the smaller thienopyrimidine core .
- Functional Groups: Hydrazono groups in 9a–d may confer antioxidant or antidiabetic activity, contrasting with the antimicrobial focus of thienopyrimidine-triazoles .
Pyrrolo[2,3-d]pyrimidines ()
Pyrrolo[2,3-d]pyrimidine derivatives, such as JAK1 inhibitors, share a fused pyrimidine core but differ in:
- Ring System: The pyrrole ring (five-membered, unsaturated) vs. thiophene in thienopyrimidine alters electronic properties and binding affinity.
- Therapeutic Targets: These compounds target kinase enzymes (e.g., JAK1), whereas thienopyrimidine-triazoles prioritize microbial targets .
Benzimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9a–e combine benzimidazole, thiazole, and triazole moieties. Key distinctions:
| Feature | Target Compound | Benzimidazole-Thiazole-Triazole Hybrids |
|---|---|---|
| Core Heterocycle | Thienopyrimidine | Benzimidazole-thiazole |
| Triazole Role | Directly linked to core | Peripheral functionalization |
| Bioactivity | Antimicrobial | Likely anticancer or antiviral (unreported) |
- Synthetic Routes : Hybrids in require multi-step condensation and cyclization, whereas the target compound employs modular CuAAC, enabling higher yields (~75–90%) .
Research Findings and Data Tables
Antimicrobial Activity Comparison
Biological Activity
The compound 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives and azetidine intermediates. The characterization of synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm their structures.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties . For instance:
- Cytotoxicity Studies : In vitro studies have shown that various triazole derivatives demonstrate cytotoxic effects against several cancer cell lines. One study reported IC50 values for specific derivatives against MDA-MB-231 (breast cancer) cells ranging from μM to μM, indicating potent antiproliferative activity against these cells .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds with TS inhibitory activity have been shown to induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored:
- Antibacterial Efficacy : Several compounds have exhibited substantial antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain triazole derivatives have shown effective inhibition against these pathogens .
- Antifungal Activity : In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against strains such as Aspergillus niger, further highlighting their broad-spectrum potential .
Case Study 1: Anticancer Evaluation
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives linked to triazole units. These compounds were evaluated for their cytotoxicity against multiple cancer cell lines including HT-29 (colorectal), HeLa (cervical), and HepG2 (liver). Notably, compound 15 exhibited an IC50 of μM against HepG2 cells, indicating strong anticancer activity .
Case Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives, certain compounds demonstrated effective inhibition rates exceeding those of conventional antibiotics against both E. coli and S. aureus, showcasing their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by structural modifications. The position and type of substituents on the triazole and azetidine rings significantly affect their potency against cancer cells and microbes. For example:
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 15 | Structure | 0.21 | Anticancer |
| 8 | Structure | 1.20 | Antibacterial |
| 17 | Structure | 0.03 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
